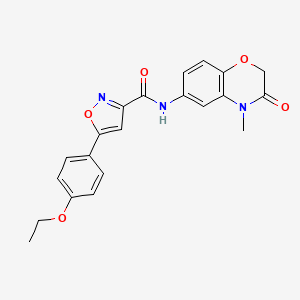![molecular formula C15H12Cl2N2O2 B14977902 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B14977902.png)
5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities . This particular compound is characterized by the presence of two chlorine atoms and a methoxyphenoxy group attached to the benzimidazole core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloro-1H-benzimidazole and 2-methoxyphenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 5,6-dichloro-1H-benzimidazole is reacted with 2-methoxyphenol in the presence of a base and a solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified using column chromatography to obtain pure 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a less substituted benzimidazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Less substituted benzimidazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antiviral Agents: Benzimidazole derivatives, including this compound, have shown activity against various viruses, making them potential candidates for antiviral drug development.
Anticancer Agents: The compound exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer therapy.
Industry:
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as fungicides and herbicides.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
作用機序
The mechanism of action of 5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in viral replication and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in the viral replication cycle and disrupts the cell cycle in cancer cells, leading to cell death.
類似化合物との比較
4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one: Another dichlorinated compound with similar reactivity but different biological activities.
2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole: A less substituted analog with similar applications but lower potency.
Uniqueness:
Enhanced Activity: The presence of both chlorine atoms and the methoxyphenoxy group enhances the compound’s biological activity compared to its analogs.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C15H12Cl2N2O2 |
|---|---|
分子量 |
323.2 g/mol |
IUPAC名 |
5,6-dichloro-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-20-13-4-2-3-5-14(13)21-8-15-18-11-6-9(16)10(17)7-12(11)19-15/h2-7H,8H2,1H3,(H,18,19) |
InChIキー |
BFHXHPPKTGUAQK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14977828.png)
![N-(2-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B14977836.png)
![N-[4-(benzyloxy)-3-bromobenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B14977842.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14977845.png)
![4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B14977850.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14977858.png)
![1-[5-(1-benzyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14977861.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B14977862.png)
![N-cyclopropyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14977871.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14977872.png)
![N-benzyl-2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977880.png)
![3-[(4-Fluorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14977892.png)
![2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B14977897.png)
